molecular formula C8H5ClFN B1425674 2-(2-Chloro-3-fluorophenyl)acetonitrile CAS No. 874285-20-8

2-(2-Chloro-3-fluorophenyl)acetonitrile

Cat. No. B1425674
M. Wt: 169.58 g/mol
InChI Key: SNWZECDZPCGLBA-UHFFFAOYSA-N
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Description

2-(2-Chloro-3-fluorophenyl)acetonitrile is an organic compound with the molecular formula C8H5ClFN . It is also known by several other names, including 2-chloro-3-fluorobenzyl cyanide.


Molecular Structure Analysis

The molecular structure of 2-(2-Chloro-3-fluorophenyl)acetonitrile can be represented by the InChI code 1S/C8H5ClFN/c9-8-6(4-5-11)2-1-3-7(8)10/h1-3H,4H2 .


Physical And Chemical Properties Analysis

The molecular weight of 2-(2-Chloro-3-fluorophenyl)acetonitrile is 169.59 g/mol . Other physical and chemical properties were not found in the available resources.

Scientific Research Applications

Synthesis and Reactivity

  • Chemoselectivity in Reactions : The compound reacts with hydrogen phosphonates exhibiting chemoselectivity influenced by the nature and quantity of halogen atoms in the nitrile. These reactions lead to the formation of N-unprotected iminophosphonates or reductive dehalogenation, producing halogenophosphates (Rassukana et al., 2014).

  • Synthesis of Thiazolidin-4-one Derivatives : 2-(2-Chloro-3-fluorophenyl)acetonitrile is used in the synthesis of thiazolidin-4-one derivatives, exhibiting promising antioxidant activities (El Nezhawy et al., 2009).

  • Crystal Structure Analysis : The compound is pivotal in synthesizing biologically active compounds and plays a significant role in confirming the olefinic bond geometry and structural conformation details through crystallography (Naveen et al., 2006).

Chemical Transformations and Applications

  • Fluorination of Aromatic Compounds : It is used in the fluorination of benzene, toluene, and other compounds, showcasing its significance in modifying chemical structures and influencing product yields (Fedorov et al., 2015).

  • Synthesis of Bioactive Heterocycles : The compound aids in synthesizing heterocycles like 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, which are evaluated for their potential in drug development, particularly as anti-cancerous agents (Murthy et al., 2017).

  • Electrochemical Copolymerization : The compound is involved in the electrochemical copolymerization process, contributing to the synthesis of materials that combine the properties of different polymers, enhancing conductivity and stability (Wei et al., 2006).

  • Formation of Osmacyclopentapyrrole Derivatives : It plays a role in complex chemical reactions leading to the formation of osmacyclopentapyrrole derivatives, showcasing its utility in creating intricate molecular structures (Bolaño et al., 2006).

  • Electrochemical Modification and Sensing : The compound is essential in the electrochemical modification of polymers and sensing applications, indicating its versatility in various chemical processes and analytical techniques (Soudan et al., 2000).

Safety And Hazards

Safety information for 2-(2-Chloro-3-fluorophenyl)acetonitrile indicates that it may be harmful if swallowed, inhaled, or in contact with skin. It may cause skin and eye irritation .

properties

IUPAC Name

2-(2-chloro-3-fluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFN/c9-8-6(4-5-11)2-1-3-7(8)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWZECDZPCGLBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Cl)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801291468
Record name 2-Chloro-3-fluorobenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801291468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-3-fluorophenyl)acetonitrile

CAS RN

874285-20-8
Record name 2-Chloro-3-fluorobenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874285-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-fluorobenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801291468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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